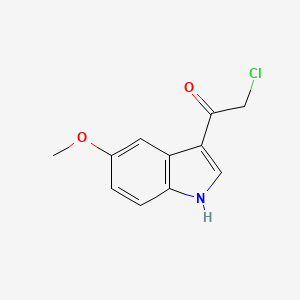

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-7-2-3-10-8(4-7)9(6-13-10)11(14)5-12/h2-4,6,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFUNASXZRQFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359010 | |

| Record name | 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30030-91-2 | |

| Record name | 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone (CAS No: 30030-91-2) is a key heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] As an α-haloketone derivative of the indole scaffold, its structure is primed for a variety of chemical transformations. The indole nucleus is a privileged structure in drug discovery, and the presence of a reactive chloromethyl ketone group at the C3 position, coupled with a methoxy substituent at the C5 position, makes this compound a versatile intermediate for the synthesis of complex molecular architectures and pharmacologically active agents.[1][3]

This technical guide provides a comprehensive overview of the core properties, synthesis, chemical reactivity, and potential applications of this compound. It is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 30030-91-2 | [2][4] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [2][4] |

| Molecular Weight | 223.66 g/mol | [2][4] |

| Appearance | Off-white to gray solid | [1] |

| Purity | Typically ≥97% (HPLC) | [1][5][6] |

| Storage | Recommended storage for powder: -20°C (long-term), 4°C (short-term) | [1] |

Synthesis: The Friedel-Crafts Acylation Approach

The principal and most direct method for the synthesis of this compound is the Friedel-Crafts acylation of 5-methoxyindole.[6] This electrophilic aromatic substitution reaction introduces the chloroacetyl group at the C3 position of the indole ring, which is the most nucleophilic site.

Mechanism of Action

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid coordinates to the chlorine atom of chloroacetyl chloride, generating a highly electrophilic acylium ion (or a reactive acyl chloride-Lewis acid complex). The electron-rich indole ring then attacks this electrophile, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the final product.

Diagram: Generalized Friedel-Crafts Acylation Workflow

Caption: General workflow for Friedel-Crafts acylation.

Representative Experimental Protocol

Materials:

-

5-Methoxyindole

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq.) to the stirred suspension.

-

After stirring for 15-20 minutes at 0 °C, add a solution of 5-methoxyindole (1.0 eq.) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[8]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Spectroscopic Characterization (Predicted)

Although specific, published spectra for this compound are not available, its structure allows for the confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for each unique proton environment in the molecule.

-

Indole N-H: A broad singlet, typically downfield (> 8.0 ppm).

-

Aromatic Protons (Indole Ring): Signals in the aromatic region (approx. 6.8-7.8 ppm). The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet, reflecting their respective couplings. The C2 proton will appear as a singlet further downfield.

-

Chloromethyl Protons (-CH₂Cl): A sharp singlet, typically in the range of 4.5-4.8 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet, typically around 3.8-3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the 11 carbon atoms.

-

Carbonyl Carbon (C=O): The ketone carbonyl will be the most downfield signal, expected > 185 ppm.

-

Aromatic Carbons: Signals in the range of ~100-156 ppm. The carbon bearing the methoxy group (C5) will be significantly downfield (~156 ppm).

-

Chloromethyl Carbon (-CH₂Cl): A signal around 45-50 ppm.

-

Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.

Infrared (IR) Spectroscopy

Key vibrational frequencies are anticipated.[9]

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone, expected around 1650-1680 cm⁻¹.

-

C-O Stretch (methoxy): A strong signal in the 1200-1250 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 223. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be a key diagnostic feature.[10]

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the reactivity of the α-chloro ketone moiety. This functional group is a potent electrophile, making the compound an excellent precursor for a wide range of nucleophilic substitution reactions.

Diagram: Reactivity of this compound

Caption: Key nucleophilic substitution pathways.

Nucleophilic Displacement of Chloride

The α-carbon to the ketone is highly activated towards Sₙ2 reactions. This allows for the facile introduction of various functional groups:

-

Amination: Reaction with primary or secondary amines yields α-amino ketones, which are precursors to important pharmacophores, including amino alcohols and diamines. A patent for the synthesis of the histone deacetylase (HDAC) inhibitor Panobinostat describes a related intermediate, 2-chloro-1-(2-methylindol-3-yl)ethanone, being used to generate a tryptamine precursor through a multi-step process involving chloride displacement.[11]

-

Thiolation: Reaction with thiols provides α-thioether ketones.

-

Azidation: Substitution with sodium azide produces α-azido ketones, which can be readily reduced to primary α-amino ketones.

Role as a Precursor in Drug Synthesis

While direct citation is sparse, compounds with this structural motif are critical in constructing more complex molecules. For example, the related 2-methyltryptamine, an intermediate for Panobinostat, can be synthesized from a similar α-chloro ketone.[11] The synthetic logic involves:

-

Reduction of the ketone to a secondary alcohol.

-

Displacement of the chloride with a nitrogen nucleophile (e.g., potassium phthalimide).

-

Hydrolysis/Hydrazinolysis of the phthalimide to liberate the primary amine.

This highlights the potential of this compound to serve as a precursor to 5-methoxy-tryptamine derivatives, a common scaffold in neuropharmacology.

Safety and Handling

This compound is classified as a hazardous substance.[5]

-

Hazards: Causes skin and eye irritation. May cause respiratory irritation. Harmful if swallowed.[5]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its preparation via Friedel-Crafts acylation is straightforward, and its true synthetic power lies in the reactivity of the α-chloro ketone functionality. This allows for the strategic introduction of nitrogen, sulfur, and other nucleophiles at the C3 side chain, providing a gateway to a diverse range of complex indole derivatives. For drug development professionals, this compound represents a key starting material for building the tryptamine and related pharmacophores that are central to numerous biologically active molecules. Further exploration of its reactivity will undoubtedly continue to contribute to the advancement of medicinal chemistry.

References

- Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b02023

- MedChemExpress. Certificate of Analysis: 2-Chloro-1-(5-methoxy-1H-indol-3-yl)-ethanone. Available at: https://www.medchemexpress.

- Santa Cruz Biotechnology. 2-Chloro-1-(5-methoxy-1H-indol-3-yl)-ethanone. Available at: https://www.scbt.com/p/2-chloro-1-5-methoxy-1h-indol-3-yl-ethanone-30030-91-2

- Achmem. 2-Chloro-1-(5-methoxy-1H-indol-3-yl)-ethanone. Available at: https://www.achmem.com/products/2-chloro-1-5-methoxy-1h-indol-3-yl-ethanone-cas-30030-91-2

- ChemicalBook. 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis. Available at: https://www.chemicalbook.com/synthesis/17716-91-5.htm

- Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry. Available at: https://journalirjpac.com/index.php/IRJPAC/article/view/30137

- Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305719/

- Chen, S., et al. (2018). An Improved and Efficient Synthesis of Panobinostat. Journal of Chemical Research. Available at: https://www.researchgate.

- BenchChem. A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers. Available at: https://www.benchchem.

- Google Patents. Synthesis method of delavirdine. CN102675284A. Available at: https://patents.google.

- Google Patents. Synthesis method of panobinostat. CN106674079A. Available at: https://patents.google.

- Google Patents. Process for the preparation of panobinostat. WO2021170719A1. Available at: https://patents.google.

- Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7158359/

- Santa Cruz Biotechnology. 2-Chloro-1-(5-methoxy-1H-indol-3-yl)-ethanone. Available at: https://www.scbt.com/p/2-chloro-1-5-methoxy-1h-indol-3-yl-ethanone-30030-91-2

- Achmem. 2-Chloro-1-(5-methoxy-1H-indol-3-yl)-ethanone. Available at: https://www.achmem.com/products/2-chloro-1-5-methoxy-1h-indol-3-yl-ethanone-cas-30030-91-2

- Chemsrc. 2-CHLORO-1-(5-METHOXY-1H-INDOL-3-YL)-ETHANONE. Available at: https://www.chemsrc.com/en/cas/30030-91-2_944941.html

- Mounir, M., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9632948/

- BOC Sciences. Vinylbenzyl chloride. CAS 30030-25-2. Available at: https://www.bocsci.com/vinylbenzyl-chloride-cas-30030-25-2-item-382998.html

- University of Michigan. A Discovery-Based Friedel-Crafts Acylation Experiment. Available at: https://docs.google.com/viewer?url=https://dept.ch.lsa.umich.edu/files/2216/2890/5781/A_Discovery-Based_Friedel-Crafts_Acylation_Experiment_Student-Designed_Experimental_Prodedure_A.pdf

- University of Michigan. Experiment 1: Friedel-Crafts Acylation. Available at: https://dept.ch.lsa.umich.edu/~sharpe/211Expt1S09.pdf

- Bravo, J.A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: http://www.sapub.org/global/showpaperpdf.aspx?doi=10.5923/j.jlce.20251301.01

- ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: https://www.researchgate.net/publication/380126132_Friedel-Crafts_Acylation_Lab_Guide_Use_of_GC-MS_The_Organic_Chemistry_Notebook_Series_a_Didactical_Approach_N17

- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. Available at: http://nopr.niscpr.res.in/handle/123456789/10100

Sources

- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. achmem.com [achmem.com]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. CAS#:30030-91-2 | 2-CHLORO-1-(5-METHOXY-1H-INDOL-3-YL)-ETHANONE | Chemsrc [chemsrc.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. websites.umich.edu [websites.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. Panobinostat synthesis - chemicalbook [chemicalbook.com]

- 11. WO2021170719A1 - Process for the preparation of panobinostat - Google Patents [patents.google.com]

A Comprehensive Guide to the Physicochemical Characteristics of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone

This technical guide provides an in-depth analysis of the physicochemical properties of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical methodologies for the comprehensive characterization of this molecule.

Introduction: The Significance of a Well-Characterized Intermediate

In the intricate process of drug discovery and development, the purity, stability, and overall character of starting materials and intermediates are of paramount importance. The compound this compound (CAS No. 30030-91-2) serves as a critical building block.[1][2] Its indole core is a privileged scaffold in medicinal chemistry, and the reactive chloroacetyl group allows for a variety of subsequent chemical modifications. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the foundation upon which robust, reproducible, and scalable synthetic routes are built. This guide provides the essential data and analytical protocols to ensure the quality and consistency of this intermediate.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are the first-line indicators of the compound's identity and purity.

| Property | Value | Source(s) |

| Chemical Name | Ethanone, 2-chloro-1-(5-methoxy-1H-indol-3-yl)- | [3] |

| CAS Number | 30030-91-2 | [1][2] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [2][4] |

| Molecular Weight | 223.66 g/mol | [1][2] |

| Appearance | Off-white to gray solid | [5] |

| Melting Point | Data not available; the related isomer 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone has a melting point of 150 °C.[6] | N/A |

| Boiling Point | Data not available; predicted to be approximately 413.8±30.0 °C for the 6-methoxy isomer.[6] | N/A |

| Purity (typical) | ≥97% (HPLC) | [2][4] |

Structural and Spectroscopic Characterization

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below are the predicted chemical shifts for ¹H and ¹³C NMR, based on the analysis of the 5-methoxyindole scaffold and related structures.[7][8]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | br s | 1H | N-H | The indole N-H proton is typically a broad singlet and downfield. |

| ~7.80 | d | 1H | H-4 | Aromatic proton ortho to the carbonyl group. |

| ~7.25 | d | 1H | H-2 | The proton at the 2-position of the indole ring. |

| ~7.20 | d | 1H | H-7 | Aromatic proton on the benzene ring. |

| ~6.90 | dd | 1H | H-6 | Aromatic proton coupled to H-7 and H-4. |

| ~4.70 | s | 2H | -CH₂Cl | Methylene protons adjacent to the carbonyl and chlorine. |

| ~3.85 | s | 3H | -OCH₃ | Methoxy group protons. |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~185.0 | C=O | Carbonyl carbon, significantly downfield. |

| ~156.0 | C-5 | Aromatic carbon attached to the methoxy group. |

| ~131.0 | C-7a | Quaternary carbon at the ring junction. |

| ~125.0 | C-2 | Carbon at the 2-position of the indole. |

| ~124.0 | C-3a | Quaternary carbon at the ring junction. |

| ~115.0 | C-3 | Carbon at the 3-position, attached to the carbonyl group. |

| ~112.0 | C-7 | Aromatic CH. |

| ~111.0 | C-6 | Aromatic CH. |

| ~102.0 | C-4 | Aromatic CH. |

| ~55.8 | -OCH₃ | Methoxy carbon. The chemical shift for a 5-methoxy group on an indole ring is typically around 56.1 ppm.[8] |

| ~46.0 | -CH₂Cl | Methylene carbon attached to chlorine. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound, the mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Expected Fragmentation Pattern:

-

Loss of the chloroacetyl side chain: A significant fragment corresponding to the 5-methoxyindole cation.

-

Loss of a chlorine radical: Resulting in a [M-Cl]⁺ fragment.

-

Loss of the methoxy group: A [M-OCH₃]⁺ fragment.

The overall workflow for spectroscopic analysis is depicted below.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A well-developed HPLC method can separate the main compound from any process-related impurities or degradation products.

Recommended HPLC Method

The following Reverse-Phase HPLC (RP-HPLC) method is a robust starting point for the analysis of this compound, based on established methods for indole derivatives.[9][10]

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).

-

Gradient Program:

-

0-5 min: 30% Acetonitrile

-

5-20 min: 30% to 90% Acetonitrile

-

20-25 min: 90% Acetonitrile

-

25-30 min: Re-equilibration to 30% Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm and 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in acetonitrile or methanol to a concentration of approximately 1 mg/mL.

Rationale for Method Choices:

-

C18 Column: Provides excellent retention and separation for moderately polar compounds like indole derivatives.

-

Acidified Mobile Phase: Suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

-

Gradient Elution: Necessary to elute any potential late-eluting, more non-polar impurities.

-

UV Detection: The indole chromophore has strong absorbance in the 254-280 nm range.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal stability and solid-state properties of a compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, purity, and polymorphism of a substance.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic melting transition. The sharpness of the peak can be an indicator of purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound.

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: The TGA curve will show the temperature at which mass loss begins, indicating the onset of decomposition.

The logical flow for a complete physicochemical characterization is outlined in the diagram below.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The following hazard statements apply:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Store in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended to ensure stability.[5]

Conclusion

A comprehensive physicochemical characterization is a non-negotiable aspect of quality control in drug development. For an important intermediate like this compound, the application of orthogonal analytical techniques—NMR, MS, HPLC, and thermal analysis—provides a complete picture of its identity, purity, and stability. The protocols and data presented in this guide serve as a robust framework for researchers to ensure the quality of their material, leading to more reliable and reproducible downstream synthetic applications.

References

-

Patel, D. B., et al. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. International Journal of Analytical Chemistry, 2020, 3593805. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:30030-91-2 | 2-CHLORO-1-(5-METHOXY-1H-INDOL-3-YL)-ETHANONE. Retrieved from [Link]

-

Alvarez-Cisneros, C., et al. (2016). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Molecules, 21(3), 273. Retrieved from [Link]

-

El-Shafey, O. I., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Records of Pharmaceutical and Biomedical Sciences, 8(1), 1-10. Retrieved from [Link]

-

Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 481-486. Retrieved from [Link]

-

Ali, S., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 108-111. Retrieved from [Link]

-

Chaudhari, B. G., & Prajapati, H. R. (2014). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage Form. Indo American Journal of Pharmaceutical Research, 4(5), 2402-2411. Retrieved from [Link]

-

Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452. Retrieved from [Link]

-

GSC Online Press. (2024). Rp-HPLC method development and validation of finerenone in bulk drug and its formulations. GSC Biological and Pharmaceutical Sciences, 27(01), 214–222. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. achmem.com [achmem.com]

- 3. 2-Chloro-1-(5-methoxy-1H-indol-3-yl)-ethanone | 30030-91-2 [sigmaaldrich.com]

- 4. CAS#:30030-91-2 | 2-CHLORO-1-(5-METHOXY-1H-INDOL-3-YL)-ETHANONE | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-CHLORO-1-(6-METHOXY-1H-INDOL-3-YL)-ETHANONE | 38693-09-3 [chemicalbook.com]

- 7. 5-Methoxyindole(1006-94-6) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. public.pensoft.net [public.pensoft.net]

An In-Depth Technical Guide to 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone (CAS 30030-91-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone, a key intermediate in the synthesis of various biologically active molecules. The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse pharmacological activities.[1] This guide will delve into the chemical properties, a detailed synthesis protocol via Friedel-Crafts acylation, analytical characterization, and critical safety and handling procedures for this compound. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge for its effective and safe utilization in the laboratory.

Introduction: The Significance of the 5-Methoxyindole Scaffold

The indole ring system is a fundamental heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities. The introduction of a methoxy group at the 5-position of the indole ring, as seen in this compound, can significantly influence the molecule's electronic properties and biological interactions. 5-Methoxyindole derivatives are precursors to a range of important compounds, including those with anticancer and anti-inflammatory properties.[2] This makes this compound a valuable building block in the synthesis of novel therapeutic agents. This guide will focus on providing the technical details necessary for the synthesis and characterization of this important intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its successful application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 30030-91-2 | [2] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [2] |

| Molecular Weight | 223.66 g/mol | [2] |

| Appearance | Off-white to gray solid | |

| Purity | Typically ≥97% | [3][4] |

Synthesis via Friedel-Crafts Acylation

The primary synthetic route to this compound is the Friedel-Crafts acylation of 5-methoxyindole with chloroacetyl chloride. This electrophilic aromatic substitution reaction introduces the chloroacetyl group at the electron-rich C3 position of the indole ring.

Reaction Mechanism

The Friedel-Crafts acylation mechanism involves the formation of a highly electrophilic acylium ion from chloroacetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The π-electrons of the 5-methoxyindole ring then attack the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the final product. The methoxy group at the 5-position is an electron-donating group, which activates the indole ring towards electrophilic substitution, primarily at the C3 position.

Caption: Friedel-Crafts acylation workflow.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

-

5-Methoxyindole

-

Chloroacetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

-

Standard laboratory glassware for inert atmosphere reactions (e.g., round-bottom flask, addition funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0°C in an ice-water bath.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Addition of Substrate: To this mixture, add a solution of 5-methoxyindole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Work-up:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Caption: Synthetic workflow diagram.

Analytical Characterization

Proper analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. Below are the expected analytical data.

| Technique | Expected Data |

| ¹H NMR | Signals consistent with the structure. |

| ¹³C NMR | Signals consistent with the structure. |

| IR Spectroscopy | Characteristic peaks for N-H, C=O, C-O, and C-Cl bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (223.66 g/mol ). |

| HPLC | Purity of ≥97%. |

Note: While a Certificate of Analysis confirms the structure is consistent with ¹H NMR and LCMS data, specific spectral data is not publicly available and should be determined experimentally.

Applications in Drug Development

This compound serves as a versatile intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[1][5] The reactive chloromethyl ketone moiety allows for a variety of subsequent chemical transformations, making it a valuable building block for creating libraries of compounds for drug discovery. For instance, it can be a precursor for the synthesis of melatonin analogues, which have potential applications in treating sleep disorders and have shown other diverse biological activities.[6][7]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available data for similar compounds, this compound is expected to have the following hazards:

-

Harmful if swallowed (H302)[3]

-

Causes skin irritation (H315)[3]

-

Causes serious eye irritation (H319)[3]

-

May cause respiratory irritation (H335)[3]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disposal

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

-

Consult a licensed professional waste disposal service to dispose of this material.

Caption: Key safety considerations.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry and drug development. Its synthesis via Friedel-Crafts acylation is a well-established method, and its structure can be readily confirmed by standard analytical techniques. By following the detailed protocols and safety guidelines outlined in this technical guide, researchers can confidently and safely utilize this compound in their synthetic endeavors to explore new and innovative therapeutic agents.

References

-

CAS#:30030-91-2 | 2-CHLORO-1-(5-METHOXY-1H-INDOL-3-YL)-ETHANONE. Chemsrc. Retrieved January 18, 2026, from [Link]

-

13 Friedel-Crafts Acylation. University of Wisconsin-Madison. Retrieved January 18, 2026, from [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Retrieved January 18, 2026, from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. De Anza College. Retrieved January 18, 2026, from [Link]

-

Melatonin. University of Bristol. Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Friedel Crafts Acylation | PDF. Scribd. Retrieved January 18, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Retrieved January 18, 2026, from [Link]

-

Ethanone, 2-chloro-1H-indol-1-yl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved January 18, 2026, from [Link]

-

2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved January 18, 2026, from [Link]

-

2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. PubMed. Retrieved January 18, 2026, from [Link]

-

Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. MDPI. Retrieved January 18, 2026, from [Link]

-

Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. MDPI. Retrieved January 18, 2026, from [Link]

-

Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Romeo. Retrieved January 18, 2026, from [Link]

-

On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. PubMed. Retrieved January 18, 2026, from [Link]

-

Older chemical libraries yield new leads for next-generation COVID-19 antivirals. National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved January 18, 2026, from [Link]

-

A roadmap to engineering antiviral natural products synthesis in microbes. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Aromatization of 1,6,7,7a-tetrahydro-2H-indol-2-ones by a novel process. Preparation of key-intermediate methyl 1-benzyl-5-methoxy-1H-indole-3-acetate and the syntheses of serotonin, melatonin, and bufotenin. PubMed. Retrieved January 18, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Wiley Online Library. Retrieved January 18, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. achmem.com [achmem.com]

- 4. CAS#:30030-91-2 | 2-CHLORO-1-(5-METHOXY-1H-INDOL-3-YL)-ETHANONE | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Aromatization of 1,6,7,7a-tetrahydro-2H-indol-2-ones by a novel process. Preparation of key-intermediate methyl 1-benzyl-5-methoxy-1H-indole-3-acetate and the syntheses of serotonin, melatonin, and bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone from 5-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the synthesis of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone, a valuable intermediate in medicinal chemistry.[1][2] The core of this synthesis is the Friedel-Crafts acylation of 5-methoxyindole with chloroacetyl chloride.[3][4] This document will explore the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical process parameters and safety considerations. The information presented herein is intended to equip researchers with the knowledge to confidently and safely execute this synthesis.

Introduction: Significance of the Target Molecule

Indole derivatives are a prominent class of heterocyclic compounds widely found in bioactive natural products and pharmaceuticals. The indole scaffold is often considered a "privileged" structure in drug discovery due to its ability to interact with a diverse range of biological targets. The title compound, this compound, serves as a key building block for the synthesis of more complex molecules, including potential therapeutic agents. The presence of the reactive α-chloro ketone functionality allows for a variety of subsequent chemical transformations, making it a versatile synthon in the development of novel drug candidates.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 5-methoxyindole with chloroacetyl chloride.[3][4] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich indole ring acts as a nucleophile, attacking an electrophilic acylium ion.[5][6][7]

The Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Generation of the Acylium Ion: In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), chloroacetyl chloride is activated to form a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the resonance-stabilized acylium ion.[5][6][8]

-

Electrophilic Attack: The electron-rich C3 position of the 5-methoxyindole ring attacks the acylium ion.[9] This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The methoxy group at the 5-position enhances the nucleophilicity of the indole ring, facilitating this electrophilic attack.

-

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the C3 position of the indole ring, restoring aromaticity and yielding the final product, this compound.[5][7][8] The ketone product, being a Lewis base, typically forms a complex with the Lewis acid catalyst, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 5-Methoxyindole | Starting Material |

| Chloroacetyl Chloride | Acylating Agent |

| Aluminum Chloride (Anhydrous) | Lewis Acid Catalyst |

| Dichloromethane (Anhydrous) | Solvent |

| Hydrochloric Acid (conc.) | Workup |

| Saturated Sodium Bicarbonate Solution | Workup (Neutralization) |

| Anhydrous Magnesium Sulfate | Drying Agent |

| Round-bottom flask with reflux condenser | Reaction Vessel |

| Addition funnel | Controlled Reagent Addition |

| Magnetic stirrer and stir bar | Agitation |

| Ice bath | Temperature Control |

| Separatory funnel | Extraction |

| Rotary evaporator | Solvent Removal |

| Filtration apparatus | Isolation of Solids |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[7] Cool the suspension to 0°C in an ice bath.

-

Formation of the Acylium Ion: Slowly add chloroacetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension of aluminum chloride via the addition funnel over a period of 10-15 minutes.[7] Maintain the temperature at 0°C during the addition.

-

Addition of 5-Methoxyindole: After the addition of chloroacetyl chloride is complete, add a solution of 5-methoxyindole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature does not rise above 5°C.[7]

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[7] This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.[7]

-

Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.[7]

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Visualization of the Process

Reaction Mechanism Diagram

Caption: The three-step mechanism of Friedel-Crafts acylation.

Experimental Workflow Diagram

Caption: A streamlined overview of the experimental workflow.

Safety Considerations

It is imperative to conduct this synthesis with strict adherence to safety protocols due to the hazardous nature of the reagents involved.

-

Chloroacetyl Chloride: This substance is highly corrosive, toxic, and a lachrymator.[10][11][12][13][14] It reacts violently with water, releasing toxic fumes.[10][11][14] All manipulations should be performed in a well-ventilated chemical fume hood.[10][12] Personal protective equipment (PPE), including safety goggles, a face shield, and compatible chemical-resistant gloves, is mandatory.[10][12] An emergency eyewash station and safety shower must be readily accessible.[10][12]

-

Aluminum Chloride (Anhydrous): This is a water-reactive and corrosive solid. It can cause severe burns upon contact with skin or eyes. Handle with care in a dry, inert atmosphere to prevent reaction with moisture.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Hydrochloric Acid: This is a corrosive acid. Handle with appropriate PPE.

Conclusion

The Friedel-Crafts acylation of 5-methoxyindole with chloroacetyl chloride is an efficient and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for a successful and safe synthesis. This guide provides the necessary technical details and expert insights to empower researchers in their synthetic endeavors.

References

-

Raymond, J., et al. (2009). Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry. Available at: [Link]

-

American Chemical Society. (2009). Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry. Available at: [Link]

-

National Institutes of Health. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Available at: [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Available at: [Link]

-

National Institutes of Health. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Available at: [Link]

-

Asian Journal of Pharmaceutical Research and Development. (2020). Indole-3-Glyoxylamide: An Important Scaffold for Anticancer Activity. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

-

American Chemical Society. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Available at: [Link]

-

ChemTrack.org. (n.d.). Safety Guideline. Available at: [Link]

-

Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available at: [Link]

-

HETEROCYCLES. (2019). synthesis of 1-methoxyindoles and related analogs of pimprinine, (±)-chelonin a and b. Available at: [Link]

-

Chemsrc. (2025). CAS#:30030-91-2 | 2-CHLORO-1-(5-METHOXY-1H-INDOL-3-YL)-ETHANONE. Available at: [Link]

-

YouTube. (2018). Friedel-Crafts Acylation. Available at: [Link]

-

ResearchGate. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link]

-

Asian Journal of Chemistry. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Available at: [Link]

-

MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available at: [Link]

-

Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). RSC Advances. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available at: [Link]

-

ResearchGate. (2025). Aromatization of 1,6,7,7a-Tetrahydro-2 H -indol-2-ones by a Novel Process. Preparation of Key-Intermediate Methyl 1Benzyl5-methoxy-1 H -indole-3-acetate and the Syntheses of Serotonin, Melatonin, and Bufotenin. Available at: [Link]_

- Google Patents. (n.d.). CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-CHLORO-1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 4. CAS#:30030-91-2 | 2-CHLORO-1-(5-METHOXY-1H-INDOL-3-YL)-ETHANONE | Chemsrc [chemsrc.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemtrack.org [chemtrack.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. lobachemie.com [lobachemie.com]

Whitepaper: A Comprehensive Technical Guide to the Friedel-Crafts Acylation of 5-Methoxyindole with Chloroacetyl Chloride

Abstract: The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry. This guide provides an in-depth technical overview of a specific, high-value transformation: the regioselective acylation of 5-methoxyindole with chloroacetyl chloride to yield 3-chloroacetyl-5-methoxyindole. This key intermediate is a versatile building block in the synthesis of numerous pharmacologically active compounds. This document details the underlying reaction mechanism, provides a field-proven experimental protocol, discusses critical parameters for process optimization, and outlines robust analytical characterization techniques. It is intended for researchers, chemists, and process development scientists engaged in pharmaceutical and fine chemical synthesis.

Strategic Importance and Reaction Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1] Functionalization of the indole ring is crucial for modulating biological activity. The Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction, allows for the direct introduction of an acyl group onto an aromatic ring.[2][3] In the context of electron-rich heterocycles like 5-methoxyindole, this reaction provides a direct route to 3-acylindoles, which are pivotal precursors for compounds such as melatonin analogues and other neuroactive agents.

The specific acylation with chloroacetyl chloride is of particular interest because the resulting α-chloro ketone product is a versatile electrophilic handle. It can readily undergo nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. However, the high reactivity of the indole nucleus presents challenges, including the potential for polysubstitution and side reactions, necessitating precise control over reaction conditions.[4] This guide elucidates a robust methodology to achieve high regioselectivity and yield for the desired C3-acylated product.

Mechanistic Deep Dive: The Path to C3 Acylation

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, which then attacks the nucleophilic aromatic ring.[5] The regioselectivity for attack at the C3 position of the indole ring is a well-established phenomenon driven by the electronic nature of the heterocycle.

The mechanism unfolds through the following discrete steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen and the chlorine atom of chloroacetyl chloride. This polarization facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion.[2][6] This electrophile is the key reacting species.

-

Electrophilic Attack: The electron-rich indole ring, activated by the methoxy group at C5 and the nitrogen lone pair, acts as the nucleophile. The attack preferentially occurs at the C3 position, as this leads to a more stable cationic intermediate (the arenium ion or sigma complex) where the positive charge can be delocalized over the aromatic system without disrupting the aromaticity of the benzene portion of the indole.

-

Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts the proton from the C3 position. This regenerates the aromatic indole system and releases the Lewis acid catalyst and HCl.

-

Product-Catalyst Complexation: The carbonyl oxygen of the resulting ketone product is a Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[3][5] This complexation deactivates the product, preventing further acylation (polysubstitution). It is for this reason that a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required. The complex is subsequently hydrolyzed during the aqueous work-up to liberate the final product.

Sources

- 1. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

purity and characterization of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone

An In-depth Technical Guide to the Purity and Characterization of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone

Foreword

As a key building block in medicinal chemistry and drug discovery, the purity and structural integrity of this compound are paramount. This guide provides a comprehensive framework for its analysis, grounded in established scientific principles and regulatory expectations. The methodologies detailed herein are designed not merely as procedural steps, but as a self-validating system to ensure the material's quality, consistency, and fitness for purpose in research and development settings. This document is intended for analytical scientists, process chemists, and quality assurance professionals engaged in the synthesis, evaluation, and application of this critical intermediate.

The Analytical Imperative: Beyond a Simple Structure

This compound is a functionalized indole derivative. The indole nucleus is a privileged scaffold in pharmacology, while the α-chloro ketone moiety serves as a versatile electrophilic handle for introducing further molecular complexity. Its utility as a synthetic intermediate, for instance in the synthesis of novel kinase inhibitors or other therapeutic agents, is directly contingent on its purity profile. Uncharacterized impurities can lead to aberrant biological data, introduce toxicological risks, and compromise the reproducibility of synthetic campaigns.

Therefore, a multi-faceted analytical approach is not just recommended; it is essential. This guide outlines an integrated strategy employing chromatographic, spectroscopic, and thermal methods to build a complete quality profile of the molecule, in alignment with principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A/B concerning impurities in new drug substances.

Core Physicochemical Properties

A foundational step in characterization is the confirmation of basic physical properties. These constants serve as an initial identity check and are critical for documentation and quality control.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₀ClNO₂ | Calculation |

| Molecular Weight | 223.66 g/mol | Calculation |

| Appearance | Off-white to light yellow crystalline solid | Visual Inspection |

| CAS Number | 34731-41-4 | Chemical Abstract Service |

Chromatographic Purity: The Cornerstone of Quantification

Chromatographic techniques are indispensable for separating the main compound from process-related impurities, degradation products, and residual starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the definitive method for quantitative purity assessment due to its high resolution, sensitivity, and precision. A well-developed reverse-phase HPLC (RP-HPLC) method is the industry standard for non-polar to moderately polar small molecules like the target compound.

Causality Behind Method Choices:

-

Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention and separation for aromatic compounds like indoles.

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water is employed. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe. A mild acid, like 0.1% formic acid or trifluoroacetic acid, is often added to sharpen peaks by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a consistent protonation state.

-

Detection: UV-Vis detection is ideal. The indole ring system contains a strong chromophore, exhibiting significant absorbance in the 220-280 nm range. Analysis at a wavelength of maximum absorbance (λmax) ensures the highest sensitivity for both the active peak and any related impurities.

Experimental Protocol: HPLC Purity Assay

-

System Preparation: Equilibrate an HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

-

Standard Preparation: Accurately weigh and dissolve a well-characterized reference standard of this compound in a suitable diluent (e.g., acetonitrile) to a final concentration of approximately 0.5 mg/mL.

-

Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the standard.

-

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 5 µL

-

-

Analysis & Calculation: Inject the diluent (blank), followed by the standard and sample solutions. Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: The method's validity is confirmed by injecting a blank to ensure no system peaks interfere, and multiple injections of the standard to verify system suitability parameters like retention time repeatability and peak area precision.

Caption: High-Level Workflow for HPLC Purity Analysis.

Thin-Layer Chromatography (TLC)

TLC serves as a rapid, cost-effective qualitative tool for monitoring reaction progress, identifying bulk impurities, and selecting solvent systems for column chromatography.

Experimental Protocol: TLC Analysis

-

Plate: Silica gel 60 F₂₅₄

-

Mobile Phase: 30% Ethyl Acetate in Hexane (This ratio should be optimized to achieve an Rf value of ~0.3-0.4 for the main spot).

-

Application: Spot dilute solutions of the starting material, reaction mixture, and purified product.

-

Development: Develop the plate in a chamber saturated with the mobile phase.

-

Visualization: Visualize the spots under UV light (254 nm). The indole ring will quench the fluorescence. Further visualization can be achieved with a potassium permanganate stain, which reacts with the electron-rich indole.

Unambiguous Structural Elucidation: A Spectroscopic Triad

While chromatography assesses purity, spectroscopy confirms identity. A combination of NMR, MS, and IR provides orthogonal data points that, together, create an undeniable structural fingerprint.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Confirms proton framework and connectivity | ~8.0-8.5 ppm: Broad singlet (1H, indole N-H). ~7.0-7.8 ppm: Aromatic protons on the indole ring (multiplets, 3H). ~4.7 ppm: Singlet (2H, -CH₂Cl). ~3.9 ppm: Singlet (3H, -OCH₃). |

| ¹³C NMR | Confirms carbon skeleton | ~190 ppm: Carbonyl carbon (C=O). ~155-160 ppm: Methoxy-substituted aromatic carbon (C-OCH₃). ~110-140 ppm: Aromatic and indole ring carbons. ~45-50 ppm: Aliphatic carbon (-CH₂Cl). ~55 ppm: Methoxy carbon (-OCH₃). |

| Mass Spec (MS) | Confirms molecular weight and elemental composition | Expected [M+H]⁺: 224.0478. Key Feature: A characteristic isotopic pattern for one chlorine atom, with peaks at m/z 224 ([M+H]⁺ for ³⁵Cl) and m/z 226 ([M+2+H]⁺ for ³⁷Cl) in an approximate 3:1 ratio. |

| Infrared (IR) | Confirms presence of key functional groups | ~3300 cm⁻¹: N-H stretch (indole). ~1680 cm⁻¹: C=O stretch (ketone). ~1250 cm⁻¹: C-O stretch (methoxy ether). ~750 cm⁻¹: C-Cl stretch. |

Thermal Properties and Solid-State Characterization

Differential Scanning Calorimetry (DSC)

DSC is a critical tool for determining the melting point and assessing the crystalline state of the material.

Causality Behind the Experiment: A sharp, well-defined melting endotherm is indicative of a highly pure and crystalline substance. The presence of impurities typically results in a broadened melting peak at a depressed temperature. DSC can also reveal the presence of different polymorphic forms, which can have significant impacts on solubility and stability.

Experimental Protocol: DSC Analysis

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow versus temperature to obtain the melting endotherm. The onset temperature is typically reported as the melting point.

A Proactive Approach to Impurity Management

Effective characterization requires an understanding of potential impurities that may arise during synthesis. A common synthetic route involves the Friedel-Crafts acylation of 5-methoxyindole with chloroacetyl chloride.

Potential Process-Related Impurities:

-

5-methoxy-1H-indole: Unreacted starting material.

-

Diacylated products: Acylation at other positions on the indole ring.

-

Hydrolysis product: 2-hydroxy-1-(5-methoxy-1H-indol-3-yl)ethanone, if exposed to moisture.

-

Residual Solvents: Solvents used in synthesis and purification (e.g., dichloromethane, ethyl acetate).

The control of these impurities must adhere to ICH guidelines. Any impurity present above the identification threshold (e.g., 0.10% for a maximum daily dose ≤ 2g/day) must be structurally characterized.

Caption: Decision Tree for Impurity Identification and Control.

Conclusion: An Integrated Quality Profile

The characterization of this compound is not a singular event but a composite portrait painted with data from orthogonal analytical techniques. HPLC provides the quantitative measure of purity, while the spectroscopic triad of NMR, MS, and IR confirms the molecular identity beyond doubt. Thermal analysis by DSC solidifies our understanding of its physical form. This rigorous, multi-faceted approach ensures that the material meets the high standards required for its application in pharmaceutical research and development, providing a solid foundation of quality upon which future scientific discoveries can be built.

References

A Comprehensive Technical Guide to the Stability and Storage of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its structural motif, a substituted indole, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] The presence of a reactive α-chloro ketone functional group and an electron-rich indole ring system dictates its chemical behavior and, consequently, its stability and required storage conditions. Understanding these properties is paramount for ensuring the integrity of the compound during research and development, preventing the formation of impurities, and guaranteeing reproducible experimental outcomes.

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Drawing upon established chemical principles of related substituted indoles and chloroacetophenone derivatives, this document offers a framework for handling and maintaining the quality of this important synthetic intermediate.

Chemical Profile and Inherent Stability Considerations

The molecular structure of this compound features several key reactive sites that influence its stability:

-

The α-Chloro Ketone Moiety: This functional group is susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the adjacent carbonyl carbon electrophilic.

-

The Indole Ring: The indole nucleus is an electron-rich aromatic system prone to oxidation.[3] The pyrrole portion of the indole ring is particularly susceptible to oxidative degradation.

-

The Methoxy Group: The methoxy substituent on the benzene ring is an electron-donating group, which can influence the overall reactivity of the indole system.

Given these structural features, several potential degradation pathways can be anticipated, primarily hydrolysis, oxidation, and photolytic degradation.

Potential Degradation Pathways

A foundational understanding of potential degradation mechanisms is crucial for designing appropriate stability studies and defining optimal storage conditions.

Hydrolysis

The α-chloro ketone functionality is susceptible to hydrolysis, particularly under basic or, to a lesser extent, acidic conditions. This reaction would lead to the formation of the corresponding α-hydroxy ketone derivative and hydrochloric acid. The rate of hydrolysis can be influenced by the pH of the environment. For acetophenone derivatives, electron-withdrawing groups can increase the rate of hydrolysis.[4]

Oxidation

Indole and its derivatives are known to be sensitive to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[3] Oxidation can lead to a variety of degradation products, including oligomers and colored impurities, arising from the opening of the pyrrole ring or other complex reactions.

Photodegradation

Many aromatic compounds, including indoles, can absorb UV light, leading to photochemical reactions. This can result in the formation of radicals and subsequent degradation of the molecule.

The following diagram illustrates the potential degradation pathways for this compound.

Figure 1. Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C. | Low temperatures significantly reduce the rates of all potential degradation reactions, including hydrolysis and oxidation. While some vendors may suggest ambient storage for similar compounds, long-term stability is best preserved at lower temperatures.[5] |

| Light | Store in the dark, in an amber vial or a light-blocking container. | To prevent photolytic degradation, exposure to light, especially UV light, should be minimized. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the electron-rich indole ring, an inert atmosphere is recommended for long-term storage. |

| Moisture | Store in a tightly sealed container in a dry environment. A desiccator is recommended. | To prevent hydrolysis of the α-chloro ketone moiety, exposure to moisture must be avoided. |

| Handling | Handle in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | The related compound, 2-chloroacetophenone, is a lachrymator and irritant.[6] While the specific toxicity of the title compound is not well-documented, it is prudent to handle it with care to avoid inhalation, skin contact, and eye contact. |

Protocol for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following is a general protocol that can be adapted for this compound.

Objective

To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the major degradation products.

Materials

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Volumetric flasks, pipettes, and vials

-

HPLC system with a UV detector or a mass spectrometer (MS)

-

Photostability chamber

-

Oven

Experimental Workflow

The following diagram outlines the workflow for a comprehensive forced degradation study.

Figure 2. Workflow for a forced degradation study.

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise table. The following is an example template for presenting such data.

| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Total Impurities | Remarks (e.g., number of degradation products) |

| Control (unstressed) | - | - | 100 | < 0.1 | No significant degradation |

| 0.1 N HCl | 24 h | 60°C | [Insert Data] | [Insert Data] | [Insert Data] |

| 0.1 N NaOH | 4 h | Room Temp. | [Insert Data] | [Insert Data] | [Insert Data] |

| 3% H₂O₂ | 24 h | Room Temp. | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (Solid) | 48 h | 80°C | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (Solution) | 48 h | 80°C | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic | ICH Q1B | - | [Insert Data] | [Insert Data] | [Insert Data] |

Analytical Methodology for Stability Assessment

A robust analytical method is essential for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is the method of choice.

Key Considerations for Method Development

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its potential degradation products.

-

Detection: UV detection at a wavelength where the parent compound and its impurities have significant absorbance is suitable. Mass spectrometry can be used for the identification of degradation products.

-

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion